molecular formula C10H11ClN2O2 B1395554 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride CAS No. 65161-70-8

3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride

Cat. No. B1395554
CAS RN: 65161-70-8
M. Wt: 226.66 g/mol
InChI Key: ARZOWPUFFDUEII-UHFFFAOYSA-N
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Description

3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride (3AHMQHCl) is a synthetic compound used in a variety of scientific research applications. It is a crystalline solid with a molecular formula of C11H11ClN2O2 and a molecular weight of 238.67 g/mol. It is an important intermediate in the synthesis of drugs, dyes, and other compounds. 3AHMQHCl is also used as a reagent in the synthesis of other compounds, such as quinolones, benzimidazoles, and cephalosporins.

Mechanism Of Action

The mechanism of action of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride is not yet fully understood. However, it is known to act as an inhibitor of various enzymes, such as cytochrome P450 enzymes. It is also known to bind to various receptors, such as the benzodiazepine receptor, and to modulate their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride are not yet fully understood. However, it is known to have an inhibitory effect on various enzymes, such as cytochrome P450 enzymes, as well as to bind to various receptors, such as the benzodiazepine receptor, and to modulate their activity.

Advantages And Limitations For Lab Experiments

The advantages of using 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride in lab experiments include its availability in a variety of forms, such as powder, solution, and solid. It is also relatively stable and has a low toxicity. However, it is important to note that 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride is a synthetic compound and may not have the same effects as natural compounds.

Future Directions

There are several potential future directions for research involving 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride. These include further study of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug synthesis and drug development. Other potential research directions include investigating the effects of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride on various diseases, such as cancer and neurological disorders, as well as exploring its potential as an antimicrobial agent.

Scientific Research Applications

3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride is used in a variety of scientific research applications. It is used as a reagent to synthesize various compounds, such as quinolones, benzimidazoles, and cephalosporins. It is also used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various drugs.

properties

IUPAC Name

3-amino-4-hydroxy-1-methylquinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-12-7-5-3-2-4-6(7)9(13)8(11)10(12)14;/h2-5,13H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZOWPUFFDUEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716067
Record name 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride

CAS RN

65161-70-8
Record name 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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